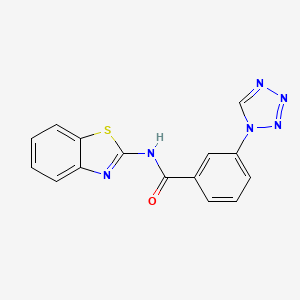
N-(2-tert-butylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-tert-butylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide, commonly known as TTPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TTPA belongs to the class of amides and is synthesized using a specific method, which will be discussed in detail.
作用機序
The exact mechanism of action of TTPA is still not fully understood. However, studies have suggested that TTPA exerts its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species (ROS) and reducing the expression of pro-inflammatory cytokines. TTPA has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular stress response and antioxidant defense.
Biochemical and Physiological Effects:
TTPA has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. TTPA has also been shown to reduce the levels of lipid peroxidation and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, TTPA has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of TTPA is its high yield synthesis method, which makes it easy to obtain in large quantities. Additionally, TTPA exhibits excellent stability and solubility in various solvents, making it suitable for various lab experiments. However, one of the limitations of TTPA is its relatively low potency compared to other anti-inflammatory and antioxidant compounds.
将来の方向性
There are several future directions for TTPA research, including the development of more potent analogs with improved pharmacokinetic properties. Additionally, TTPA can be further studied for its potential applications in drug delivery systems, such as nanoparticles and liposomes. Furthermore, TTPA can be studied for its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders. Finally, TTPA can be further investigated for its potential use as a catalyst in various organic reactions.
Conclusion:
In conclusion, TTPA is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TTPA exhibits anti-inflammatory, antioxidant, and neuroprotective effects, making it a promising candidate for the treatment of various diseases. TTPA also has potential applications in materials science and catalysis. Further research is needed to fully understand the mechanism of action of TTPA and to develop more potent analogs with improved pharmacokinetic properties.
合成法
The synthesis of TTPA involves the reaction between 2-tert-butylphenylamine and 2,3,5-trimethylphenoxyacetyl chloride in the presence of a base. The reaction takes place at room temperature, and the resulting TTPA is obtained in high yield. The chemical structure of TTPA is confirmed using various spectroscopic techniques, including NMR and IR spectroscopy.
科学的研究の応用
TTPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, TTPA has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. TTPA has also been studied for its potential use as a building block in the synthesis of novel materials, such as polymers and dendrimers. Additionally, TTPA has been used as a catalyst in various organic reactions, including the synthesis of esters and amides.
特性
IUPAC Name |
N-(2-tert-butylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-14-11-15(2)16(3)19(12-14)24-13-20(23)22-18-10-8-7-9-17(18)21(4,5)6/h7-12H,13H2,1-6H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMGYDWOBPOLDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2=CC=CC=C2C(C)(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(ethylthio)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5702857.png)


![1-[(3,5-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5702867.png)




![3-(4-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5702901.png)



![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5702933.png)